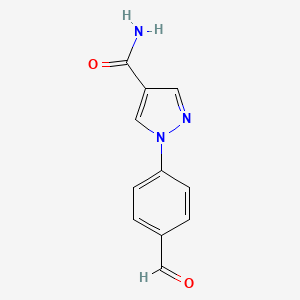
3-Amino-2,6-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,6-difluorophenol: is an organic compound with the molecular formula C6H5F2NO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-2,6-difluorophenol typically begins with 2,6-difluorophenol.
Amination Reaction: The introduction of the amino group at the 3-position can be achieved through various amination reactions. One common method involves the use of ammonia or an amine source under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective introduction of the amino group.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Safety and Environmental Considerations: Industrial production also takes into account safety and environmental regulations to minimize hazardous by-products and ensure safe handling of chemicals.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-2,6-difluorophenol can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives and other oxidized forms.
Reduction Products: Amino derivatives with reduced functional groups.
Substitution Products: Compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 3-Amino-2,6-difluorophenol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Research: It is used in biochemical assays to study enzyme-substrate interactions and other biological processes.
Medicine:
Drug Development: Due to its unique structure, this compound is explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: 3-Amino-2,6-difluorophenol interacts with specific enzymes, potentially inhibiting their activity by binding to the active site.
Pathways Involved: The compound may affect various biochemical pathways, depending on the target enzyme and the biological context.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-2,3-difluorophenol: Has a different substitution pattern, leading to distinct chemical properties and reactivity.
4-Amino-2,6-difluorophenol: The amino group is at a different position, affecting its interaction with other molecules.
Uniqueness:
Reactivity: The presence of both amino and fluorine groups in 3-Amino-2,6-difluorophenol provides unique reactivity patterns, making it valuable in various chemical syntheses.
Applications: Its specific structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H5F2NO |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
3-amino-2,6-difluorophenol |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 |
InChI-Schlüssel |
KSSLPYUSZMMAPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
![3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13083146.png)

![2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083156.png)




![2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13083193.png)

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B13083206.png)
